
(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the molecular formula C8H14N2OS It is known for its unique structure, which combines a methoxypropan-2-yl group with a thiazol-5-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 1-methoxypropan-2-amine with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize the reaction. The use of continuous flow reactors and automated systems can enhance the production efficiency and ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine: This compound shares a similar thiazole ring structure but differs in the positioning of the methoxypropan-2-yl group.
2-Thiazolamine, 5-(2-methoxy-1-methylethyl)-: Another similar compound with slight variations in the substituents on the thiazole ring.
Uniqueness
(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
1-methoxy-N-(1,3-thiazol-5-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C8H14N2OS/c1-7(5-11-2)10-4-8-3-9-6-12-8/h3,6-7,10H,4-5H2,1-2H3 |
InChI Key |
IQYFHOLXSNIGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B13261716.png)
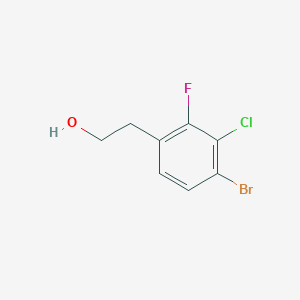
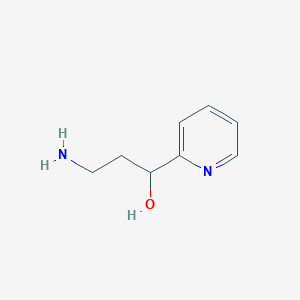
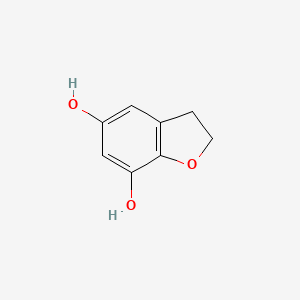
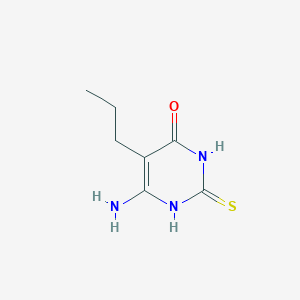
![[2-(Diethylamino)ethyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13261739.png)
![N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine](/img/structure/B13261745.png)
![1-{[1-(Thiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13261746.png)

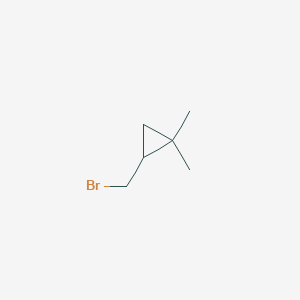
![1-methyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B13261772.png)
amine](/img/structure/B13261777.png)
![3-[3-(Methylamino)phenyl]propanoic acid](/img/structure/B13261787.png)
![4-[(5-Methylheptan-3-yl)amino]pentan-1-ol](/img/structure/B13261802.png)
